

troubleshooting weld porosity in gas tungsten arc welding of Hastelloy C

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Technical Support Center: Gas Tungsten Arc Welding of Hastelloy C

This guide provides troubleshooting assistance for common issues encountered during the Gas Tungsten Arc Welding (GTAW) of **Hastelloy C** alloys, with a focus on preventing weld porosity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of weld porosity when welding **Hastelloy C** with GTAW?

A1: Weld porosity in **Hastelloy C** is primarily caused by the entrapment of gases such as nitrogen, oxygen, and hydrogen in the molten weld pool.[1] Key sources of contamination include:

- Inadequate Shielding Gas Coverage: Insufficient gas flow, excessive drafts, or too great a distance between the torch and the workpiece can lead to atmospheric contamination.[1][2] [3]
- Contamination of Base Metal or Filler Wire: The presence of oil, grease, paint, moisture, or oxides on the welding surfaces can release gases when heated.[2][4][5]
- Improper Welding Technique: An incorrect torch angle, travel speed, or arc length can disrupt the shielding gas and introduce porosity.[5]

Troubleshooting & Optimization





 Contaminated or Moist Shielding Gas: Leaks in the gas line or the use of contaminated gas can introduce impurities.[1][3]

Q2: How can I properly clean **Hastelloy C** before welding to prevent porosity?

A2: Cleanliness is critical when welding nickel-based alloys like **Hastelloy C**.[4] Follow these steps for thorough cleaning:

- Mechanical Cleaning: Use a stainless steel wire brush or a grinding wheel to remove any oxides and reveal a metallic sheen. The cleaned area should extend at least 4 inches (100mm) from the weld joint.[6][7]
- Solvent Wiping: Degrease the welding surface and adjacent areas with a suitable solvent like 99.9% isopropanol (IPA), ethanol, or ketone using a lint-free cloth.[4][7] Ensure all foreign matter such as lubricants, cutting chips, and markings are removed.[4]
- Final Inspection: Before welding, visually inspect the joint to ensure it is completely clean and dry.

Q3: What are the recommended shielding gases and flow rates for GTAW of **Hastelloy C**?

A3: For most applications, welding-grade argon with a minimum purity of 99.996% is recommended. In some cases, a mixture of argon and helium can be used to increase weld penetration, particularly in high-speed, mechanized welding.

- Torch Gas Flow Rate: Typically, flow rates for 100% argon are in the range of 20 to 30 cubic feet per hour (CFH) or 9 to 14 liters per minute (L/min). It is crucial to avoid excessively high flow rates, as this can create turbulence and draw in atmospheric contaminants.[3][8]
- Backing Gas: A backing gas of 100% argon should always be used for the root pass to protect it from oxidation.[9] The typical flow rate for backing gas is 5 to 10 CFH (2 to 5 L/min).

Q4: What type of tungsten electrode should I use, and how should it be prepared?

A4: For DC welding of nickel alloys, 2% Ceriated (AWS classification EWCe-2) or 2% Thoriated (AWS classification EWTh-2) tungsten electrodes are commonly used.[10][11]



Tungsten Preparation: The electrode tip should be ground to a point. It is critical that the
grinding marks run parallel to the length of the electrode to ensure a stable arc.[10][12] The
grinding should be done on a dedicated wheel made of diamond or Borazon to avoid
contamination.[11][13]

Q5: How can I control the heat input to minimize porosity and other defects?

A5: Controlling heat input is crucial for maintaining the corrosion resistance of **Hastelloy C**.

- Welding Current: Use the lowest possible welding current that still provides good fusion.
- Travel Speed: Maintain a consistent and relatively fast travel speed. Slow speeds should be avoided, especially on thin materials.
- Weave Bead Technique: Use stringer beads with minimal weaving.
- Interpass Temperature: Control the interpass temperature, generally keeping it at or below 200°F (93°C).

Quantitative Data Summary

Parameter	Recommendation
Shielding Gas	Welding-Grade Argon (99.996% minimum purity)
Torch Gas Flow Rate	20-30 CFH (9-14 L/min)
Backing Gas Flow Rate	5-10 CFH (2-5 L/min)
Tungsten Electrode	2% Ceriated (EWCe-2) or 2% Thoriated (EWTh-2)[10][11]
Tungsten Preparation	Ground to a point with grinding marks parallel to the length[10][12]
Interpass Temperature	≤ 200°F (93°C)
Travel Speed (Manual)	4-6 inches per minute (100-150 mm/min)



Experimental Protocols

Protocol for a Test Weld to Evaluate Porosity

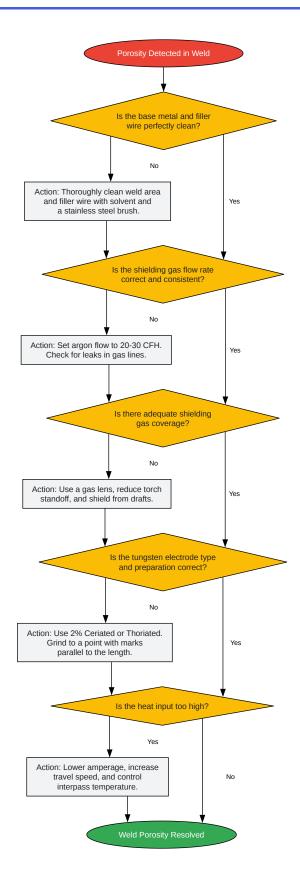
- Material Preparation:
 - Obtain two 6" x 3" x 1/4" coupons of Hastelloy C-276.
 - Bevel one 6" edge of each coupon to a 37.5-degree angle for a V-groove joint.
 - Mechanically clean the beveled edges and a 4-inch wide area on both sides of the coupons using a dedicated stainless steel wire brush.
 - Degrease the cleaned areas with 99.9% isopropanol using a lint-free cloth.
- Welding Machine Setup:
 - Use a constant-current GTAW power source with high-frequency start and down-slope control.
 - Install a 2% Ceriated tungsten electrode (3/32" diameter) ground to a point.
 - Set the shielding gas to 100% argon with a flow rate of 25 CFH.
 - Set up a backing gas purge with 100% argon at a flow rate of 7 CFH.
- Welding Procedure:
 - Tack weld the two coupons together with a 1/16" root opening.
 - Perform the root pass using ERNiCrMo-4 filler wire (3/32" diameter).
 - Maintain a travel speed of approximately 5 inches per minute.
 - After the root pass, clean the weld with a stainless steel wire brush.
 - Complete the fill and cap passes, ensuring the interpass temperature does not exceed 200°F.



- Evaluation:
 - Visually inspect the completed weld for any surface porosity.
 - Conduct radiographic testing (X-ray) to inspect for internal porosity.

Mandatory Visualizations





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Caption: Troubleshooting workflow for weld porosity in GTAW of Hastelloy C.



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